N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide
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Overview
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be achieved through a multi-step process. One common method involves the reaction of 5-(1,3-benzothiazol-2-yl)-2-chloroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., piperidine), and varying temperatures depending on the desired reaction .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other benzothiazole derivatives, which are valuable in organic synthesis and material science.
Mechanism of Action
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits the alpha-glucosidase enzyme, thereby reducing the breakdown of carbohydrates into glucose and helping to manage blood sugar levels . The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide can be compared with other benzothiazole derivatives such as:
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound also exhibits antidiabetic properties but differs in its specific molecular interactions and efficacy.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Known for its anti-inflammatory and neuroprotective activities, this compound highlights the diverse biological activities of benzothiazole derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16ClN3OS2 |
---|---|
Molecular Weight |
389.9g/mol |
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-5-16(23)22-18(24)21-14-10-11(8-9-12(14)19)17-20-13-6-3-4-7-15(13)25-17/h3-4,6-10H,2,5H2,1H3,(H2,21,22,23,24) |
InChI Key |
GDLCKVBHCTWAOO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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